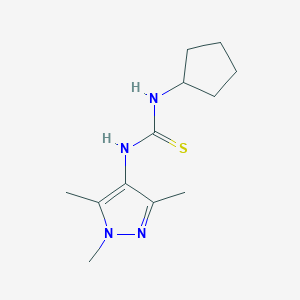
N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a role in the regulation of smooth muscle tone. In addition, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have affinity for certain receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. In addition, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have vasodilatory effects, which can improve blood flow and oxygenation to certain tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which can provide insights into their biological functions. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on cancer cells and its potential as an anticancer agent. Finally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound in greater detail.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development. However, more research is needed to understand its mechanism of action and its effects on the body in greater detail.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 1-(2,4-difluorophenyl)piperazine with 3-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to form the carboxamide derivative.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-14-3-1-2-13(10-14)12-23-6-8-24(9-7-23)18(25)22-17-5-4-15(20)11-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMMFDRDLUQNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)




![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)